molecular formula C23H21N5O6S B454602 N'-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

N'-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Cat. No.: B454602
M. Wt: 495.5g/mol
InChI Key: YJKZSNRUHUQQOL-YSURURNPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE is a complex organic compound that features multiple functional groups, including furan, methoxy, nitro, and pyrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the furan ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the methoxy group: This can be achieved via methylation reactions using reagents like methyl iodide.

    Attachment of the pyrazole moiety: This step may involve the reaction of a hydrazine derivative with an appropriate diketone.

    Formation of the final compound: The final step could involve condensation reactions to link the various functional groups together under controlled conditions.

Industrial Production Methods

Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.

    Temperature and Pressure: Optimization of temperature and pressure conditions to favor desired reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Common solvents include ethanol, methanol, dichloromethane, and acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE involves interactions with molecular targets such as enzymes or receptors. The compound may bind to specific sites, altering the activity of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE
  • **N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE

Uniqueness

The uniqueness of N’-[(E)-1-(3-{[(2-FURYLMETHYL)SULFANYL]METHYL}-4-METHOXYPHENYL)METHYLIDENE]-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FUROHYDRAZIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H21N5O6S

Molecular Weight

495.5g/mol

IUPAC Name

N-[(E)-[3-(furan-2-ylmethylsulfanylmethyl)-4-methoxyphenyl]methylideneamino]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide

InChI

InChI=1S/C23H21N5O6S/c1-32-21-6-4-16(9-17(21)14-35-15-20-3-2-8-33-20)10-24-26-23(29)22-7-5-19(34-22)13-27-12-18(11-25-27)28(30)31/h2-12H,13-15H2,1H3,(H,26,29)/b24-10+

InChI Key

YJKZSNRUHUQQOL-YSURURNPSA-N

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-])CSCC4=CC=CO4

Origin of Product

United States

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